molecular formula C11H11NOS B14450264 S-pyridin-2-yl hexa-2,4-dienethioate CAS No. 73372-01-7

S-pyridin-2-yl hexa-2,4-dienethioate

Cat. No.: B14450264
CAS No.: 73372-01-7
M. Wt: 205.28 g/mol
InChI Key: WBGQQQFVCUHARJ-UHFFFAOYSA-N
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Description

S-pyridin-2-yl hexa-2,4-dienethioate: is an organic compound with the molecular formula C11H11NOS It is characterized by the presence of a pyridine ring attached to a hexa-2,4-dienethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-pyridin-2-yl hexa-2,4-dienethioate typically involves the reaction of pyridine-2-thiol with hexa-2,4-dienoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: S-pyridin-2-yl hexa-2,4-dienethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

S-pyridin-2-yl hexa-2,4-dienethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-pyridin-2-yl hexa-2,4-dienethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

    Pyridine derivatives: Compounds such as pyridine-2-thiol and pyridine-2-carboxylic acid share structural similarities with S-pyridin-2-yl hexa-2,4-dienethioate.

    Thioates: Compounds like ethyl thioacetate and methyl thioacetate are similar in terms of the thioate functional group.

Uniqueness: this compound is unique due to the combination of the pyridine ring and the hexa-2,4-dienethioate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

73372-01-7

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

S-pyridin-2-yl hexa-2,4-dienethioate

InChI

InChI=1S/C11H11NOS/c1-2-3-4-8-11(13)14-10-7-5-6-9-12-10/h2-9H,1H3

InChI Key

WBGQQQFVCUHARJ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)SC1=CC=CC=N1

Origin of Product

United States

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